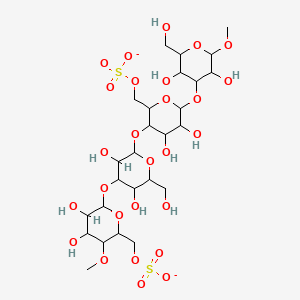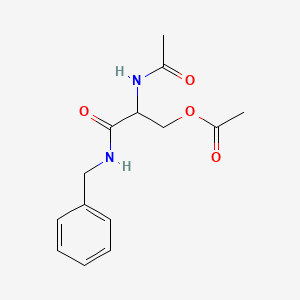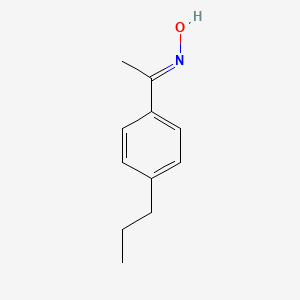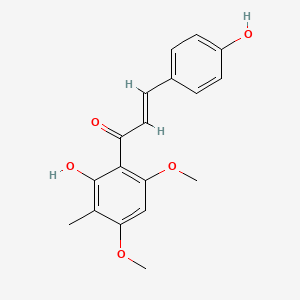
Porphyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Porphyran is a sulfated polysaccharide derived from red algae of the genus Porphyra. It is a complex carbohydrate with a linear backbone consisting of 3-linked beta-D-galactosyl units alternating with either 4-linked alpha-L-galactosyl 6-sulfate or 3,6-anhydro-alpha-L-galactosyl units
準備方法
Porphyran can be prepared using several methods, including physical, chemical, and enzymatic extraction techniques. The primary methods are:
Physical Methods: These include hot-water extraction, ultrasonic-assisted extraction, and microwave-assisted extraction.
Chemical Methods: These involve the use of dilute acid or alkali to extract this compound.
Enzymatic Methods: Enzymatic extraction involves the use of specific enzymes, such as porphyranase, to degrade the cell walls and release this compound.
化学反応の分析
Porphyran undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups on the polysaccharide chain are replaced with other groups.
科学的研究の応用
Porphyran has a wide range of scientific research applications, including:
作用機序
Porphyran exerts its effects through various mechanisms, including:
Immune Modulation: This compound enhances the body’s immunity by stimulating the production of immune cells and acting on immune cells such as macrophages and lymphocytes.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Hypolipidemic Effect: This compound lowers serum triglyceride and cholesterol levels by inhibiting lipid synthesis and promoting lipid metabolism.
類似化合物との比較
Porphyran is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Agarose: Like this compound, agarose is a polysaccharide derived from red algae.
Carrageenan: Another polysaccharide from red algae, carrageenan is used as a food additive and has gelling, thickening, and stabilizing properties.
Fucoidan: Derived from brown algae, fucoidan has anticoagulant, antiviral, and anti-inflammatory properties.
This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications. Its potential in medicine, biology, and industry continues to be explored, promising new advancements and applications in the future.
特性
分子式 |
C26H44O27S2-2 |
|---|---|
分子量 |
852.7 g/mol |
IUPAC名 |
[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3-[4-[3,4-dihydroxy-5-methoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C26H46O27S2/c1-43-19-9(5-45-54(37,38)39)49-24(15(33)13(19)31)53-22-12(30)8(4-28)48-26(18(22)36)51-20-10(6-46-55(40,41)42)50-25(16(34)14(20)32)52-21-11(29)7(3-27)47-23(44-2)17(21)35/h7-36H,3-6H2,1-2H3,(H,37,38,39)(H,40,41,42)/p-2 |
InChIキー |
RIDUXJIEDWEUGS-UHFFFAOYSA-L |
正規SMILES |
COC1C(OC(C(C1O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC)CO)O)COS(=O)(=O)[O-])CO)O)COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)



![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)


![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)

![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B12326629.png)

![3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)
